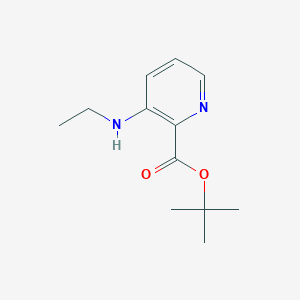
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TEAP and is widely used in laboratory experiments for its unique properties.
Mecanismo De Acción
TEAP acts as a Lewis base and can coordinate with various metal ions. The compound has been shown to form stable complexes with palladium, nickel, and copper. These complexes have been used in catalytic reactions such as Suzuki coupling and Heck reaction. TEAP has also been shown to act as a chiral auxiliary in asymmetric catalysis.
Biochemical and physiological effects:
TEAP has been shown to exhibit potent antitumor activity in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. TEAP has also been shown to inhibit the growth of bacteria such as E. coli and S. aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEAP is a versatile compound that can be used in various laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, the compound is hygroscopic and can absorb moisture from the air. This can lead to a decrease in the purity of the compound and affect the results of the experiment.
Direcciones Futuras
TEAP has the potential to be used in various fields such as catalysis, organic synthesis, and drug discovery. Future research can focus on the development of new TEAP-based catalysts for various reactions. The compound can also be used in the synthesis of new biologically active compounds. Further studies can be conducted to investigate the mechanism of action of TEAP and its potential applications in medicine.
Conclusion:
In conclusion, TEAP is a versatile compound that has found numerous applications in scientific research. The compound can be easily synthesized and has unique properties that make it useful in various laboratory experiments. Further research can be conducted to explore the potential applications of TEAP in various fields.
Métodos De Síntesis
TEAP can be synthesized by reacting 2-chloronicotinic acid with tert-butyl 3-aminopropyl ether in the presence of a base. The reaction takes place at room temperature and produces TEAP as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
TEAP has found numerous applications in scientific research due to its unique properties. It is widely used as a ligand in catalysis and as a reagent in organic synthesis. TEAP has also been used in the synthesis of biologically active compounds such as pyridine-based drugs and natural products. The compound has been shown to exhibit potent antitumor activity in various cancer cell lines.
Propiedades
IUPAC Name |
tert-butyl 3-(ethylamino)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-13-9-7-6-8-14-10(9)11(15)16-12(2,3)4/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPBUDWSRADHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

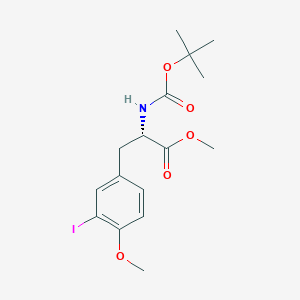
![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)

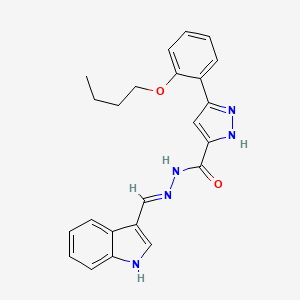
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)
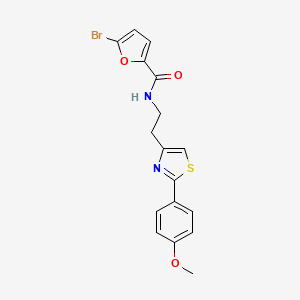
![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
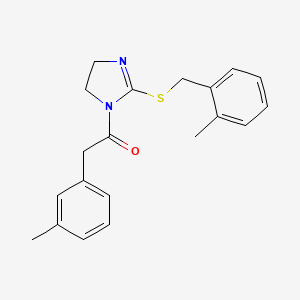
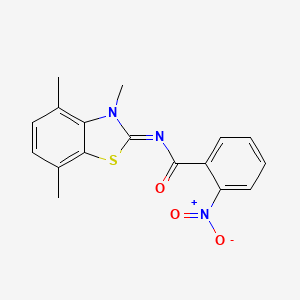
![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)
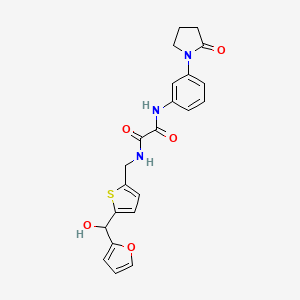
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)